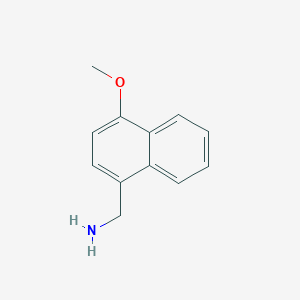

1-Naphthalenemethanamine, 4-methoxy-

説明

The exact mass of the compound 1-Naphthalenemethanamine, 4-methoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthalenemethanamine, 4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenemethanamine, 4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-methoxynaphthalen-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBVTJRJXOWINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275638 | |

| Record name | 1-naphthalenemethanamine, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101931-31-1 | |

| Record name | 1-naphthalenemethanamine, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxynaphthalen-1-ylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Naphthalenemethanamine, 4-methoxy- chemical properties"

An In-depth Technical Guide to 1-Naphthalenemethanamine, 4-methoxy-

Introduction

1-Naphthalenemethanamine, 4-methoxy-, also known as (4-methoxynaphthalen-1-yl)methanamine, is an aromatic amine featuring a naphthalene core. This structure is a key pharmacophore in medicinal chemistry, with the naphthalene moiety offering a planar, lipophilic scaffold capable of engaging in π-π stacking interactions with biological targets.[1] The strategic placement of a methoxy group and a methanamine side chain provides specific electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Derivatives of naphthalenemethanamine have demonstrated a wide range of biological activities, including potential as antifungal and cytotoxic agents.[2][3]

This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and potential applications of 1-Naphthalenemethanamine, 4-methoxy-, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

The core structure consists of a naphthalene ring system substituted at the 1-position with a methylamine group (-CH₂NH₂) and at the 4-position with a methoxy group (-OCH₃). This substitution pattern dictates its chemical behavior, influencing both the reactivity of the amine and the aromatic ring.

Core Data Summary

| Property | Value | Source |

| IUPAC Name | (4-methoxynaphthalen-1-yl)methanamine | N/A |

| Molecular Formula | C₁₂H₁₃NO | [4] |

| Molecular Weight | 187.24 g/mol | [4] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| CAS Number | Not explicitly available; related to 118-31-0 (parent) | [5][6] |

Structural Diagram

Caption: Chemical structure of a related methoxy-naphthalenemethanamine.

Spectroscopic Profile: A Structural Verification Protocol

Spectroscopic analysis is fundamental to confirming the identity and purity of the synthesized compound. The following sections detail the expected spectral characteristics, providing a self-validating system for structural elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive map of the hydrogen atoms in the molecule. The electron-donating methoxy group and the aromatic ring currents create a distinct chemical shift pattern.

Expected ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (peri to -CH₂NH₂) | ~8.0-8.2 | d | 1H | Deshielded by proximity to the second aromatic ring. |

| Ar-H | ~7.4-7.8 | m | 3H | Protons on the unsubstituted benzene ring of naphthalene. |

| Ar-H (ortho to -OCH₃) | ~6.8-7.0 | d | 1H | Shielded by the electron-donating methoxy group. |

| Ar-H (ortho to -CH₂NH₂) | ~7.1-7.3 | d | 1H | Aromatic proton adjacent to the aminomethyl group. |

| -CH₂ NH₂ | ~4.0-4.2 | s | 2H | Benzylic protons adjacent to the nitrogen atom. |

| -OCH₃ | ~3.9-4.0 | s | 3H | Methoxy group protons. |

| -NH₂ | ~1.5-2.5 | br s | 2H | Amine protons; shift is concentration-dependent and may exchange with D₂O. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by identifying all unique carbon environments.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C -OCH₃ | ~155-158 | Aromatic carbon attached to the strongly electron-donating methoxy group. |

| Aromatic C -H | ~103-130 | Aromatic carbons, with the carbon ortho to -OCH₃ appearing most upfield (~103-105 ppm). |

| Aromatic Quaternary C | ~125-135 | Bridgehead carbons and carbons at substitution points. |

| -C H₂NH₂ | ~40-45 | Aliphatic carbon of the aminomethyl group. |

| -OC H₃ | ~55-56 | Methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7]

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| N-H | 3300-3500 | Medium, Doublet | Symmetric & Asymmetric Stretch (Primary Amine) |

| C-H (Aromatic) | 3000-3100 | Medium | Stretch |

| C-H (Aliphatic) | 2850-2960 | Medium | Stretch |

| C=C (Aromatic) | 1500-1600 | Strong | Ring Stretch |

| C-O (Aryl Ether) | 1230-1270 | Strong | Asymmetric Stretch |

| C-N | 1020-1250 | Medium | Stretch |

Mass Spectrometry (MS)

Electron-Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern, which helps confirm the molecular structure.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 187, corresponding to the molecular weight of the compound.

-

Key Fragment: A major fragment at m/z = 172 ([M-NH]⁺) or 158 ([M-CH₂NH₂]⁺), representing the loss of the aminomethyl group, would be characteristic. The fragment corresponding to the stable 4-methoxynaphthylmethyl cation is expected to be a dominant peak.

Synthesis and Reactivity

Synthetic Pathway: Reductive Amination

A reliable and common method for synthesizing primary amines like 1-Naphthalenemethanamine, 4-methoxy- is the reductive amination of the corresponding aldehyde, 4-methoxy-1-naphthaldehyde. This process involves the initial formation of an imine, which is then reduced in situ to the target amine.

Synthetic Workflow Diagram

Caption: Reductive amination workflow for synthesis.

Experimental Protocol: Laboratory Scale Synthesis

Expertise-Driven Rationale: This protocol utilizes sodium borohydride, a mild and selective reducing agent, which is effective for reducing the imine intermediate without affecting the naphthalene ring. Methanol serves as both a solvent and a proton source. The reaction is performed at room temperature for operational simplicity and safety.

-

Reaction Setup: To a solution of 4-methoxy-1-naphthaldehyde (1.0 eq) in methanol (MeOH, 0.2 M), add a solution of ammonia in methanol (7N, 5.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the disappearance of the imine by TLC.

-

Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-Naphthalenemethanamine, 4-methoxy-.

Reactivity Profile

The molecule possesses two primary sites of reactivity: the primary amine and the electron-rich naphthalene ring.

Reactivity Overview Diagram

Caption: Key reactive sites and associated transformations.

-

Amine Functionality: As a primary amine, it readily undergoes acylation with acyl chlorides or anhydrides to form amides, alkylation to form secondary and tertiary amines, and condensation with aldehydes or ketones to yield Schiff bases (imines).

-

Naphthalene Ring: The naphthalene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. Substitution is generally directed to the activated ring.

Applications in Drug Discovery and Materials Science

The naphthalene scaffold is a privileged structure in medicinal chemistry.[8] The introduction of a 4-methoxy group can enhance biological activity, potentially by improving membrane permeability or by providing a key hydrogen bond acceptor site for receptor binding.[1][9]

-

Antifungal and Cytotoxic Potential: Research on related α-naphthylamine derivatives has shown significant biological activity. Specifically, derivatives containing a methoxy group have demonstrated potent cytotoxic activities against human cancer cell lines (MCF-7, H-460, and SF-268).[2] Furthermore, various 4-methoxy-naphthalene derivatives have been investigated as promising antifungal agents, showing activity against pathogenic fungi like Paracoccidioides brasiliensis.[3]

-

Pharmaceutical Intermediates: This compound serves as a crucial intermediate for constructing more complex molecules. The primary amine is a versatile handle for introducing diverse functionalities through well-established chemical transformations, making it a valuable precursor in multi-step syntheses of drug candidates.[6]

-

Materials Science: Naphthalene derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The rigid, planar structure of the naphthalene core is conducive to creating materials with desirable electronic and photoluminescent properties.[6]

Safety and Handling

GHS Hazard Information (Inferred from 1-Naphthalenemethanamine)

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

Source: Aggregated GHS information for 1-Naphthalenemethanamine.[5]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Use a lab coat to prevent skin contact.

-

Respiratory Protection: If handling outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

References

-

Mella, C., et al. (2007). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Molecules. Available at: [Link]

-

de Castro, S., et al. (2019). New 4-methoxy-naphthalene derivatives as promisor antifungal agents for paracoccidioidomycosis treatment. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

PubChem. 1-Naphthalenemethanamine. National Center for Biotechnology Information. Available at: [Link]

-

precisionFDA. 6-METHOXY-1-NAPHTHALENEMETHANAMINE. Available at: [Link]

-

Patel, S., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

Sources

- 1. CAS 138113-09-4: 7-Methoxy-1-naphthaleneethanamine [cymitquimica.com]

- 2. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. GSRS [precision.fda.gov]

- 5. 1-Naphthalenemethanamine | C11H11N | CID 8355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Naphthylmethylamine 97 118-31-0 [sigmaaldrich.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]

An In-Depth Technical Guide to the Synthesis of 1-Naphthalenemethanamine, 4-methoxy-

Introduction

1-Naphthalenemethanamine, 4-methoxy-, a key building block in medicinal chemistry and materials science, is a primary amine derivative of methoxynaphthalene. Its structural motif, featuring a naphthalene core with a methoxy group and an aminomethyl substituent, imparts a unique combination of hydrophobicity and hydrophilicity. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering insights into the underlying chemical principles and practical considerations for its preparation in a laboratory setting. The methodologies discussed are selected for their efficiency, reliability, and adaptability, catering to the needs of researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis

The synthesis of 1-Naphthalenemethanamine, 4-methoxy- can be approached through several strategic disconnections. The most common and effective routes originate from commercially available or readily accessible starting materials such as 4-methoxy-1-naphthaldehyde or derivatives of 4-methoxy-1-naphthalene. The choice of a specific pathway often depends on factors such as the availability of starting materials, desired scale of the reaction, and the tolerance of other functional groups in more complex syntheses.

This guide will focus on three principal and well-established synthetic strategies:

-

Reductive Amination of 4-Methoxy-1-naphthaldehyde: A direct and high-yielding approach.

-

Gabriel Synthesis from a Halomethyl Intermediate: A classic method for the synthesis of primary amines, ensuring high purity.

-

Rearrangement Reactions (Hofmann and Curtius): Versatile methods that proceed through isocyanate intermediates.

Each of these pathways will be discussed in detail, including reaction mechanisms, step-by-step protocols, and a comparative analysis of their advantages and limitations.

Pathway 1: Reductive Amination of 4-Methoxy-1-naphthaldehyde

Reductive amination is a powerful and widely utilized method for the formation of amines from carbonyl compounds.[1] This one-pot reaction typically involves the initial formation of an imine from the aldehyde and an amine source (in this case, ammonia), followed by in-situ reduction to the desired primary amine.[1]

Mechanistic Rationale

The reaction proceeds in two key stages. First, 4-methoxy-1-naphthaldehyde reacts with ammonia to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding imine. The imine is then reduced by a suitable reducing agent to afford 1-Naphthalenemethanamine, 4-methoxy-. The choice of reducing agent is critical to the success of the reaction, with reagents that selectively reduce the imine in the presence of the starting aldehyde being preferred for one-pot procedures.

Experimental Protocol

Materials:

-

Ammonia (aqueous or in methanol)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[1]

-

Methanol

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation, optional)

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-methoxy-1-naphthaldehyde (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) to the aldehyde solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) in small portions to the stirred solution. Control the addition rate to manage any effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Work-up: Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between diethyl ether (or ethyl acetate) and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure. Alternatively, the amine can be converted to its hydrochloride salt by treatment with a solution of HCl in ether, which can then be recrystallized.

Data Presentation

| Parameter | Reductive Amination |

| Starting Material | 4-Methoxy-1-naphthaldehyde |

| Key Reagents | Ammonia, Sodium Borohydride |

| Typical Yield | 70-90% |

| Purity | Good to Excellent |

| Advantages | Direct, one-pot procedure, high yield |

| Disadvantages | Potential for over-alkylation (formation of secondary amines) if not controlled |

Visualization

Caption: Reductive amination pathway.

Pathway 2: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the formation of secondary and tertiary amine byproducts.[4][5][6] This multi-step process involves the N-alkylation of phthalimide followed by the liberation of the desired amine.[4]

Mechanistic Rationale

The synthesis begins with the preparation of a suitable alkyl halide precursor, 1-(chloromethyl)-4-methoxynaphthalene. This is then reacted with potassium phthalimide in an SN2 reaction to form N-(4-methoxy-1-naphthylmethyl)phthalimide.[6] The phthalimide group acts as a protecting group for the amine functionality. In the final step, the phthalimide is cleaved, typically by hydrazinolysis (the Ing-Manske procedure), to release the primary amine.[7]

Experimental Protocol

Part A: Synthesis of 1-(Chloromethyl)-4-methoxynaphthalene

Materials:

-

4-Methoxynaphthalene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Glacial Acetic Acid

-

Phosphoric Acid

Step-by-Step Procedure:

-

In a well-ventilated fume hood, combine 4-methoxynaphthalene, paraformaldehyde, glacial acetic acid, and phosphoric acid in a round-bottom flask.

-

Add concentrated hydrochloric acid dropwise with stirring.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by TLC.

-

After completion, cool the mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-(chloromethyl)-4-methoxynaphthalene. This can be purified by recrystallization or used directly in the next step.

Part B: Gabriel Synthesis of 1-Naphthalenemethanamine, 4-methoxy-

Materials:

-

1-(Chloromethyl)-4-methoxynaphthalene

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Step-by-Step Procedure:

-

N-Alkylation: Dissolve 1-(chloromethyl)-4-methoxynaphthalene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

-

Heat the mixture with stirring for several hours. Monitor the reaction by TLC until the starting halide is consumed.

-

Cool the reaction mixture and pour it into water to precipitate the N-(4-methoxy-1-naphthylmethyl)phthalimide.

-

Filter the solid, wash it with water, and dry it.

-

Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol.

-

Add hydrazine hydrate (2-3 eq) and reflux the mixture. A precipitate of phthalhydrazide will form.[4]

-

After the reaction is complete (monitored by TLC), cool the mixture and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide.

-

Filter off the solid and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Isolation: Make the residue basic with a sodium hydroxide solution and extract the liberated amine with diethyl ether or ethyl acetate.

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the desired primary amine.

-

The product can be further purified as described in Pathway 1.

Data Presentation

| Parameter | Gabriel Synthesis |

| Starting Material | 4-Methoxynaphthalene |

| Key Reagents | Potassium phthalimide, Hydrazine |

| Typical Yield | 60-80% (over two steps) |

| Purity | Excellent (free of secondary/tertiary amines) |

| Advantages | High purity of the primary amine product |

| Disadvantages | Multi-step process, use of hydrazine |

Visualization

Caption: Gabriel synthesis workflow.

Pathway 3: Rearrangement Reactions

Rearrangement reactions such as the Hofmann and Curtius rearrangements provide alternative routes to primary amines from carboxylic acid derivatives.[8][9] These methods are particularly useful when the corresponding carboxylic acid or amide is more accessible than the aldehyde.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom.[8] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[8]

Mechanistic Rationale

The starting material for this route would be 4-methoxy-1-naphthaleneacetamide. This amide is treated with bromine or N-bromosuccinimide (NBS) in the presence of a strong base (like sodium hydroxide) to form an N-bromoamide.[10] Deprotonation of the N-bromoamide initiates a rearrangement where the naphthylmethyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate. This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[8]

Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[9] Similar to the Hofmann rearrangement, the isocyanate can then be converted to the primary amine.[11][12][13]

Mechanistic Rationale

This pathway would begin with 4-methoxy-1-naphthaleneacetic acid. The carboxylic acid is first converted to an acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to its acid chloride followed by reaction with sodium azide. The acyl azide then undergoes rearrangement upon heating to form the isocyanate, with the loss of nitrogen gas. The isocyanate is subsequently trapped with water or an alcohol to form a carbamic acid or a carbamate, respectively, which can then be hydrolyzed to the primary amine.[9] A key advantage of the Curtius rearrangement is that it often proceeds under milder conditions than the Hofmann rearrangement and is tolerant of a wider range of functional groups.[12]

Comparative Analysis

| Feature | Hofmann Rearrangement | Curtius Rearrangement |

| Starting Material | Primary Amide | Carboxylic Acid |

| Key Intermediate | Isocyanate | Isocyanate |

| Conditions | Often harsh (strong base)[10] | Generally milder[11] |

| Byproducts | Halide salts | Nitrogen gas |

| Scope | Can be limited by base-sensitive groups | Broader functional group tolerance[12] |

Visualization

Caption: Hofmann and Curtius rearrangement pathways.

Conclusion

The synthesis of 1-Naphthalenemethanamine, 4-methoxy- can be effectively achieved through several well-established synthetic routes. The choice of the optimal pathway is contingent upon the specific requirements of the synthesis, including the availability of starting materials, desired scale, and purity specifications.

-

Reductive amination offers a direct and high-yielding one-pot approach from the corresponding aldehyde.

-

The Gabriel synthesis provides a reliable method to obtain the primary amine with high purity, free from over-alkylation byproducts, albeit through a multi-step process.

-

Rearrangement reactions , such as the Hofmann and Curtius rearrangements, present versatile alternatives, particularly when the corresponding carboxylic acid or amide derivatives are more readily accessible.

By understanding the mechanistic underpinnings and practical considerations of each of these pathways, researchers can make informed decisions to best suit their synthetic objectives in the pursuit of novel chemical entities.

References

-

Chem-Station Int. Ed. (2014, October 6). Hofmann Rearrangement. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. [Link]

-

Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. [Link]

-

J.C. (n.d.). Gabriel Synthesis. [Link]

-

Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed. [Link]

-

Sanghavi, N. M., & Samarth, M. M. (n.d.). Short Communication. NISCAIR. [Link]

-

PubChem. (n.d.). 4-Methoxy-1-naphthaldehyde. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. 4-Methoxy-1-naphthaldehyde | C12H10O2 | CID 85217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sigma Aldrich 4-Methoxy-1-naphthaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-1-Naphthalenemethanamine and Its Analogs for Advanced Research

A Senior Application Scientist's Field-Proven Insights into the Synthesis, Characterization, and Application of Naphthalene-Based Amines in Drug Discovery

The chemical scaffold of 1-naphthalenemethanamine and its derivatives represents a class of compounds with significant potential in medicinal chemistry and pharmacological research. The initial query for "1-Naphthalenemethanamine, 4-methoxy-" leads to two primary interpretations, each with distinct chemical identities and applications. This guide will provide a comprehensive technical overview of both interpretations to ensure clarity and thoroughness for researchers, scientists, and drug development professionals.

The first, more direct interpretation is (4-methoxynaphthalen-1-yl)methanamine . The second, a prominent molecule in ion channel research, is N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine , widely known by its designation ML133 . This document will delve into the core attributes of both compounds, offering a detailed exploration of their synthesis, analytical characterization, known applications, and safety considerations.

Part 1: (4-methoxynaphthalen-1-yl)methanamine: A Versatile Synthetic Intermediate

(4-methoxynaphthalen-1-yl)methanamine is a primary amine derivative of naphthalene, featuring a methoxy group at the 4-position of the naphthalene ring. Its structure lends itself to a variety of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

Chemical Identity and Properties

| Property | Value |

| CAS Number | 101931-31-1[1] |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Synonyms | 1-Naphthalenemethanamine, 4-methoxy-; 1-(Aminomethyl)-4-methoxynaphthalene; 4-Methoxynaphthalen-1-ylmethylamine[1] |

Synthesis and Purification

The synthesis of (4-methoxynaphthalen-1-yl)methanamine can be approached through several established routes, typically starting from 1-methoxynaphthalene or a related derivative. One common strategy involves the adamantylation of 1-methoxynaphthol, followed by further functional group manipulations.[2] Another plausible approach is the reduction of a corresponding nitrile or amide.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of (4-methoxynaphthalen-1-yl)methanamine.

Step-by-Step Protocol (Adapted from General Principles):

A robust method for the synthesis involves a two-step process starting from 1-methoxynaphthalene.

-

Formylation of 1-Methoxynaphthalene:

-

To a solution of 1-methoxynaphthalene in a suitable solvent (e.g., dichloromethane), add a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., titanium tetrachloride) at a controlled temperature.

-

The reaction is carefully monitored by thin-layer chromatography (TLC) until completion.

-

Work-up involves quenching the reaction with water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 4-methoxy-1-naphthaldehyde.

-

-

Reductive Amination of 4-Methoxy-1-naphthaldehyde:

-

Dissolve 4-methoxy-1-naphthaldehyde in a protic solvent like methanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Introduce a reducing agent, for instance, sodium cyanoborohydride, portion-wise while maintaining a neutral to slightly acidic pH.

-

The reaction mixture is stirred at room temperature until the starting aldehyde is consumed.

-

Post-reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous base to remove unreacted starting materials and byproducts.

-

The final product, (4-methoxynaphthalen-1-yl)methanamine, is purified by column chromatography on silica gel.

-

Analytical Characterization

The identity and purity of the synthesized (4-methoxynaphthalen-1-yl)methanamine should be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra will show characteristic peaks for the aromatic protons of the naphthalene ring, the methoxy group, and the aminomethyl group.

-

Mass Spectrometry: Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether.

Applications in Medicinal Chemistry

The primary amine functionality of (4-methoxynaphthalen-1-yl)methanamine makes it a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[3] It can be readily derivatized to explore structure-activity relationships (SAR) for various biological targets. Its structural similarity to known pharmacophores suggests potential applications in the development of agents targeting G-protein coupled receptors or other enzyme systems.

Safety and Handling

As with many primary amines, (4-methoxynaphthalen-1-yl)methanamine should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. It is expected to be an irritant to the skin, eyes, and respiratory system.

Part 2: N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine (ML133): A Selective Kir2.1 Potassium Channel Inhibitor

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine , also known as ML133 , is a well-characterized small molecule that has gained prominence as a selective inhibitor of the Kir2 family of inwardly rectifying potassium channels, particularly Kir2.1.[4][5] These channels play a crucial role in setting the resting membrane potential in various cell types, including neurons and cardiomyocytes.

Chemical Identity and Properties

| Property | Value |

| CAS Number | 185669-79-8[6] |

| Molecular Formula | C₁₉H₁₉NO |

| Molecular Weight | 277.36 g/mol [6] |

| Synonyms | ML133, 1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine, (4-Methoxy-benzyl)-naphthalen-1-ylmethyl-amine[6] |

Synthesis and Purification

ML133 is synthesized via a reductive amination reaction between 1-naphthaldehyde and (4-methoxyphenyl)methanamine.

Synthesis of ML133

Caption: Reductive amination synthesis of ML133.

Step-by-Step Protocol: [7]

-

Reaction Setup: To a solution of (4-methoxyphenyl)methanamine in dichloroethane (DCE), add 1-naphthaldehyde.

-

Reductive Amination: After a brief stirring period, add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. The reaction is stirred at room temperature for several hours.

-

Work-up: Quench the reaction with water. The mixture is then partitioned between dichloromethane (DCM) and water. The organic layer is separated, washed with water, and dried over a drying agent like sodium sulfate.

-

Purification: After concentrating the organic phase, the crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield ML133 as a solid.

Analytical Characterization

-

¹H and ¹³C NMR Spectroscopy: NMR spectra are crucial for confirming the structure of ML133. The spectra will show signals corresponding to the protons and carbons of the naphthalene ring, the 4-methoxybenzyl group, and the methylene bridges.[4]

-

Mass Spectrometry: ESI-MS is used to confirm the molecular weight.

-

Purity Analysis: Analytical HPLC is employed to determine the purity of the final compound.

Pharmacological Activity and Applications

ML133 is a selective inhibitor of the Kir2 family of inwardly rectifying potassium channels.[4][5]

Inhibitory Profile:

| Target | IC₅₀ (pH 7.4) | IC₅₀ (pH 8.5) |

| Kir2.1 | 1.8 µM[4][5][8] | 290 nM[4][5][8] |

| Kir2.2 | 2.9 µM | - |

| Kir2.3 | 4.0 µM | - |

| Kir1.1 (ROMK) | > 300 µM[4][5] | - |

| Kir4.1 | 76 µM[4][5] | - |

| Kir7.1 | 33 µM[4][5] | - |

The potency of ML133 is pH-dependent due to the presence of a basic amine.[9] This property can be leveraged in experimental design.

Mechanism of Action:

ML133 acts as a pore blocker of the Kir2.1 channel. Mutagenesis studies have identified key residues within the M2 segment of Kir2.1, such as D172 and I176, as critical for its inhibitory activity.[4][5]

Experimental Protocol: In Vitro Electrophysiology Assay [7]

-

Cell Culture: Use a stable cell line expressing the Kir2.1 channel (e.g., HEK293 cells).

-

Electrophysiology Setup: Perform whole-cell patch-clamp recordings using an appropriate amplifier.

-

Solutions: Use a bath solution containing 140 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, and 10 mM HEPES, with the pH adjusted as required (e.g., 7.4 or 8.5). The pipette solution should contain a high concentration of potassium.

-

Data Acquisition: Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV) to elicit Kir2.1 currents.

-

Compound Application: Perfuse the cells with the bath solution containing various concentrations of ML133.

-

Data Analysis: Measure the inhibition of the inward current at a negative potential (e.g., -100 mV) and construct a dose-response curve to determine the IC₅₀ value.

Applications in Drug Discovery and Research:

-

Target Validation: ML133 serves as a valuable chemical probe to investigate the physiological and pathophysiological roles of Kir2.x channels in various systems, including the cardiovascular and central nervous systems.[1]

-

Lead Optimization: The structure-activity relationship (SAR) data for ML133 provides a foundation for the design of more potent and selective Kir2.1 inhibitors.[1]

-

Disease Modeling: It can be used in in vitro and ex vivo models to study diseases where Kir2.1 dysfunction is implicated, such as Andersen-Tawil syndrome and other cardiac arrhythmias.

Safety and Handling

ML133 is intended for research use only. Standard laboratory safety precautions should be followed.

-

Handling: Use in a well-ventilated area. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a cool, dry place, protected from light. For long-term storage, it is recommended to keep it at -20°C.[8]

-

Personal Protective Equipment: Wear appropriate PPE, including gloves, lab coat, and safety glasses.

Conclusion

This guide has provided a detailed technical overview of two distinct but related naphthalenemethanamine derivatives. (4-methoxynaphthalen-1-yl)methanamine is a versatile chemical intermediate with potential for the synthesis of novel bioactive compounds. In contrast, N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine (ML133) is a well-established pharmacological tool for the selective inhibition of Kir2.x potassium channels. A clear understanding of the identity, synthesis, and properties of these compounds is essential for their effective application in research and drug development.

References

-

Pharmaffiliates. 4-Methoxynaphthalen-1-ylmethylamine. Available from: [Link]

- Wang, H. R., et al. (2011). Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133. ACS Chemical Biology, 6(8), 845-856.

- National Center for Biotechnology Information. (2010). A potent and selective small molecule Kir2.1 inhibitor.

- Denton, J. S., & Lindsley, C. W. (2019). Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology. Physiology, 34(5), 329-342.

- Lewis, L. M., et al. (2015). Characterization of Next-Generation Inhibitors for the Inward-Rectifier Potassium Channel Kir2.1: Discovery of VU6080824. ACS Medicinal Chemistry Letters, 6(10), 1058-1063.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 781301, N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine. Available from: [Link].

- BenchChem. (2025).

- Kondrasenko, A. A., Peterson, I. V., & Rubaylo, A. I. (2020). Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Journal of Siberian Federal University. Chemistry, 13(3), 324-329.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of the K(ir)2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR, and pharmacological characterization of ML133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine | C19H19NO | CID 781301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to 1-Naphthalenemethanamine, 4-methoxy-: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-Naphthalenemethanamine, 4-methoxy-, a naphthalene derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and foundational chemical principles to present a robust guide for researchers. We will explore a proposed synthetic route, predict its spectroscopic characteristics, and delve into its potential biological applications, particularly as an antimicrobial agent. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, actionable protocols.

Introduction: The Naphthalene Scaffold in Drug Discovery

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and lipophilic nature make it an excellent core for designing molecules that can interact with biological targets. Naphthalimide derivatives, for instance, are known to intercalate with DNA and have been developed as antitumor, anti-inflammatory, and antiviral agents[1]. The introduction of various functional groups to the naphthalene core allows for the fine-tuning of its physicochemical properties and biological activity.

The methanamine substituent at the 1-position introduces a basic, hydrophilic center, which can be crucial for forming salt bridges with acidic residues in protein binding pockets. Furthermore, the methoxy group at the 4-position is not merely a simple substitution; it can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Methoxy groups are prevalent in many natural product-derived drugs and are strategically incorporated into synthetic pharmaceuticals to enhance target binding, improve metabolic stability, and modulate physicochemical properties[2][3].

This guide focuses on the specific isomer, 1-Naphthalenemethanamine, 4-methoxy-. We will begin by outlining a logical and efficient synthetic pathway, followed by a detailed prediction and interpretation of its key spectroscopic data. Finally, we will explore its potential therapeutic applications, drawing parallels with structurally similar compounds that have shown promising biological activity.

Synthesis of 1-Naphthalenemethanamine, 4-methoxy-

A logical and efficient method for the synthesis of 1-Naphthalenemethanamine, 4-methoxy- is through the reductive amination of its corresponding aldehyde, 4-methoxy-1-naphthaldehyde. This two-step process, which can often be performed as a one-pot reaction, is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency and broad substrate scope[4][5][6].

Synthesis Workflow

The proposed synthetic workflow is illustrated below:

Sources

- 1. 1-Naphthalenemethanamine | C11H11N | CID 8355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphthalene, 1-methyl- [webbook.nist.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

"spectroscopic data (NMR, IR) for 1-Naphthalenemethanamine, 4-methoxy-"

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Naphthalenemethanamine, 4-methoxy-

This guide provides a comprehensive analysis of the expected spectroscopic data for 4-methoxy-1-naphthalenemethanamine. As a crucial aspect of molecular characterization, understanding the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra is paramount for confirming the identity, purity, and structure of this compound. This document is intended for researchers and scientists in synthetic chemistry and drug development, offering a predictive framework grounded in established spectroscopic principles and data from analogous structures. We will explore the causality behind spectral features and provide self-validating experimental protocols to ensure robust and reliable data acquisition.

Molecular Structure and Functional Group Analysis

To logically predict and interpret the spectroscopic data, we must first analyze the molecular structure of 4-methoxy-1-naphthalenemethanamine. The molecule is comprised of three key regions: the naphthalene aromatic system, the methoxy ether group (-OCH₃), and the primary aminomethyl group (-CH₂NH₂). Each of these imparts distinct and identifiable signatures in both IR and NMR spectroscopy.

The substitution pattern on the naphthalene ring—a methoxy group at position 4 (C4) and a methanamine at position 1 (C1)—creates a unique electronic environment that influences the chemical shifts of the aromatic protons and carbons. The methoxy group is an electron-donating group, while the aminomethyl group has a more complex electronic effect. This structure dictates the specific vibrational modes and magnetic resonance environments we expect to observe.

Caption: Molecular structure of 4-methoxy-1-naphthalenemethanamine with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The spectrum provides a "fingerprint" based on the functional groups present. For 4-methoxy-1-naphthalenemethanamine, we can predict several characteristic absorption bands.

Predicted IR Absorption Bands

The primary amine (-NH₂) is a key diagnostic feature. It is expected to show two distinct, sharp to medium bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations, respectively.[1] The presence of two bands is a hallmark of a primary amine (R-NH₂).[2] Additionally, a medium to strong N-H bending (scissoring) vibration is anticipated in the 1650-1580 cm⁻¹ range.[1]

The aromatic naphthalene ring will produce several signals. C-H stretching vibrations from the sp²-hybridized carbons typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[3] Aromatic C=C skeletal vibrations will result in multiple sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.[3]

The ether linkage of the methoxy group will exhibit a strong C-O stretching band. For aromatic ethers, this is typically found in the 1275-1200 cm⁻¹ range.[4] The aliphatic C-H bonds of the methoxy and methylene groups will show stretching vibrations in the 3000-2850 cm⁻¹ region.[5]

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Medium, Sharp |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium - Strong |

| Primary Amine | C-N Stretch | 1335 - 1250 | Medium - Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium - Weak |

| Aromatic Ring | C=C Skeletal Vibrations | 1600, 1580, 1500, 1450 (multiple bands) | Variable |

| Alkane Groups (-CH₂, -CH₃) | C-H Stretch | 3000 - 2850 | Medium |

| Aromatic Ether | C-O Stretch | 1275 - 1200 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, integration, and coupling patterns, a complete structural assignment is possible.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be complex, especially in the aromatic region.

-

Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, integrating to 3 protons. Its chemical shift is expected in the range of δ 3.8 - 4.0 ppm , typical for methoxy groups on an aromatic ring.[6][7]

-

Methylene Protons (-CH₂NH₂): These two protons will likely appear as a singlet around δ 3.9 - 4.2 ppm . The proximity to the electron-withdrawing amine and the aromatic ring shifts it downfield.

-

Amine Protons (-NH₂): These protons will present as a broad singlet, integrating to 2 protons. The chemical shift is highly variable (δ 1.5 - 3.5 ppm ) and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2]

-

Aromatic Protons (Naphthalene Ring): The six protons on the naphthalene ring will appear in the δ 7.0 - 8.2 ppm range. Their specific shifts and coupling patterns are dictated by the electronic effects of the substituents. A detailed assignment would require 2D NMR techniques, but a general prediction is as follows:

-

The protons ortho and para to the electron-donating methoxy group will be shifted upfield.

-

The proton peri to the aminomethyl group (at C8) will likely be shifted significantly downfield due to steric compression and anisotropic effects.

-

Complex splitting patterns (doublets, triplets, and multiplets) will arise from ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 1-3 Hz) couplings.

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 1.5 - 3.5 | Broad Singlet | 2H |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| -CH₂- | 3.9 - 4.2 | Singlet | 2H |

| Aromatic-H | 7.0 - 8.2 | Multiplets, Doublets, Triplets | 6H |

Predicted ¹³C NMR Spectrum

The molecule has 12 unique carbon atoms, and all should be visible in the proton-decoupled ¹³C NMR spectrum.

-

Methoxy Carbon (-OCH₃): This carbon is expected to resonate at approximately δ 55-57 ppm .[8]

-

Methylene Carbon (-CH₂NH₂): This sp³-hybridized carbon will appear in the range of δ 40-50 ppm .

-

Aromatic Carbons (Naphthalene Ring): The ten carbons of the naphthalene ring will appear in the δ 100-160 ppm region.

-

The carbon attached to the methoxy group (C4) will be the most downfield aromatic signal (around δ 155-160 ppm ) due to the deshielding effect of the oxygen atom.[9]

-

The other nine carbons will have distinct chemical shifts based on their position relative to the substituents.

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | 40 - 50 |

| -OCH₃ | 55 - 57 |

| Aromatic C-H | 100 - 130 |

| Aromatic C (quaternary) | 125 - 140 |

| Aromatic C-O | 155 - 160 |

Self-Validating Experimental Protocols

To obtain high-quality, trustworthy data, rigorous and well-understood experimental protocols are essential. The following methodologies are designed to be self-validating systems, incorporating steps that ensure accuracy and allow for unambiguous data interpretation.

Workflow for Spectroscopic Analysis

Caption: A validated workflow for the complete spectroscopic characterization of the target compound.

Protocol 1: Infrared (IR) Spectrum Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.

-

Crystal Preparation: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. This is critical to prevent contamination from previous samples.

-

Background Spectrum: Acquire a background spectrum of the empty, clean crystal. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself. The instrument will automatically subtract this from the sample spectrum, ensuring that the final data only reflects the sample's absorbance.

-

Sample Application: Place a small amount of the solid 4-methoxy-1-naphthalenemethanamine sample directly onto the crystal. Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

-

Sample Spectrum Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis to prepare it for the next user.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectra Acquisition

This protocol ensures high-resolution data suitable for full structural elucidation.

-

Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. However, if the compound has limited solubility, or if exchangeable protons (like -NH₂) are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it slows down the exchange rate of N-H protons.[10]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, dry compound into a clean vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

-

Transfer the solution into a 5 mm NMR tube using a pipette.

-

-

Instrumental Setup & Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Locking & Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume. This step is absolutely critical for achieving sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

-

¹H Spectrum: Acquire a standard one-dimensional proton spectrum.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

2D Correlation Spectra (Self-Validation): To definitively assign the complex aromatic region and confirm connectivity, acquire 2D NMR spectra.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. This is the ultimate validation for the C-H framework.

-

-

By following these protocols, the resulting data will be of high integrity, allowing for confident comparison with the predicted values and leading to a definitive structural confirmation of 4-methoxy-1-naphthalenemethanamine.

References

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

The Royal Society of Chemistry. (2024). Supporting Information. [Link]

-

SpectraBase. 4-Methoxy-spiro-[naphthalene-1,2'-oxyran]-2(1H)-one. [Link]

-

SpectraBase. 1-Methoxy-4-(methoxymethyl)naphthalene. [Link]

-

Max-Planck-Gesellschaft. (n.d.). Supporting Information. [Link]

-

PubChem. 4-Methoxy-1-naphthol. [Link]

-

NIST. Benzenemethanamine, 4-methoxy-. [Link]

-

PubChem. (2017). Spectral Information in PubChem. [Link]

-

MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

NIST. Benzenamine, 4-methoxy-. [Link]

-

Rhenium Bio Science. 1-Naphthalenemethanamine, 4-methoxy- 95%. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. [Link]

-

NIST. Naphthalene, 1-methoxy-. [Link]

-

Nature. (2025). Synthesis and photophysical studies of new fluorescent naphthalene chalcone. [Link]

-

EPFL. (2010). NMR Chemical Shifts of Trace Impurities. [Link]

-

ResearchGate. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

-

ACS Publications. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. [Link]

-

IJCSR. (2023). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. [Link]

-

PubMed. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. [Link]

-

The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Interpreting IR Spectra [chemistrysteps.com]

- 3. askthenerd.com [askthenerd.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chem.washington.edu [chem.washington.edu]

An In-depth Technical Guide to the Physical Characteristics of 1-Naphthalenemethanamine, 4-methoxy-

This guide provides a comprehensive overview of the known physical characteristics of the aromatic amine 1-Naphthalenemethanamine, 4-methoxy-, and outlines the established methodologies for their experimental determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties.

Introduction and Chemical Identity

1-Naphthalenemethanamine, 4-methoxy-, with the Chemical Abstracts Service (CAS) registry number 101931-31-1 , is a naphthalene-based organic compound. Its structure features a methoxy group and an aminomethyl group attached to the naphthalene core, which imparts a unique combination of hydrophobicity from the aromatic system and hydrophilicity from the amine and ether functionalities. Understanding its physical properties is paramount for applications in medicinal chemistry, materials science, and organic synthesis, as these characteristics govern its solubility, reactivity, and bioavailability.

Table 1: Core Chemical Identifiers for 1-Naphthalenemethanamine, 4-methoxy-

| Identifier | Value | Source |

| IUPAC Name | (4-methoxynaphthalen-1-yl)methanamine | [1] |

| CAS Number | 101931-31-1 | [1] |

| Molecular Formula | C₁₂H₁₃NO | |

| Molecular Weight | 187.24 g/mol | |

| Canonical SMILES | COC1=CC=C(C2=CC=CC=C21)CN |

Known and Predicted Physical Properties

Direct experimental data for 1-Naphthalenemethanamine, 4-methoxy- is not extensively available in the public domain. The following table summarizes the known and computationally predicted physical properties. For context, where experimental data is absent, predicted values or data from the closely related isomer, (2-methoxynaphthalen-1-yl)methanamine, are provided with clear notation.

Table 2: Physical Properties of 1-Naphthalenemethanamine, 4-methoxy- and a Related Isomer

| Property | 1-Naphthalenemethanamine, 4-methoxy- (CAS: 101931-31-1) | (2-methoxynaphthalen-1-yl)methanamine (CAS: 136402-93-2) | Source |

| Physical State | Not specified; likely a solid at room temperature. | Predicted to be a solid at room temperature. | [2] |

| Melting Point | No data available. | Predicted range: 80-120°C. | [2] |

| Boiling Point | No data available. | Not specified. | |

| Solubility | No data available. | Predicted to be soluble in organic solvents (methanol, ethanol, acetone, dichloromethane) and have limited solubility in water. | [2] |

| Appearance | Not specified. | Predicted to be a white to off-white crystalline solid. | [2] |

Experimental Protocols for Physical Characterization

The following section details the standard, field-proven methodologies for determining the key physical characteristics of an aromatic amine like 1-Naphthalenemethanamine, 4-methoxy-.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity.[3] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline 1-Naphthalenemethanamine, 4-methoxy- is finely ground and packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

Initial Determination: A rapid heating rate is used to obtain an approximate melting point range.

-

Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of no more than 1-2°C per minute, approaching the approximate melting point.[5]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]

Caption: Workflow for Melting Point Determination.

Solubility Analysis

The solubility of 1-Naphthalenemethanamine, 4-methoxy- in various solvents is determined by its molecular structure. The aromatic naphthalene core confers hydrophobicity, while the primary amine group provides basicity and the potential for hydrogen bonding.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, aqueous acid (e.g., 5% HCl), aqueous base (e.g., 5% NaOH), and common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a set volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound dissolves, it is recorded as soluble.

-

Interpretation: As a primary amine, 1-Naphthalenemethanamine, 4-methoxy- is expected to be soluble in dilute aqueous acids due to the formation of a water-soluble ammonium salt.[6] Its solubility in water is likely to be low due to the large aromatic moiety.[7]

Caption: Predicted Solubility Profile.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 1-Naphthalenemethanamine, 4-methoxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals corresponding to the protons on the naphthalene ring system are expected in the aromatic region (typically δ 7.0-8.5 ppm).

-

Aminomethyl Protons (-CH₂NH₂): A singlet or a multiplet for the two protons of the aminomethyl group.

-

Methoxy Protons (-OCH₃): A sharp singlet for the three protons of the methoxy group, typically around δ 3.8-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet that can exchange with D₂O.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Multiple signals in the downfield region (δ 100-160 ppm) corresponding to the carbon atoms of the naphthalene ring.

-

Aminomethyl Carbon (-CH₂NH₂): A signal in the aliphatic region.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Sample Preparation Protocol:

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

-

Filter the solution through a pipette with a cotton plug into a clean, dry NMR tube to remove any particulate matter.[9][10]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[11][12]

Expected Characteristic Absorptions:

-

N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.[13][14]

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.[13]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.[13][14]

-

C-O Stretch (Aryl Ether): A strong absorption in the 1200-1275 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (187.24 m/z) should be observed.

-

Fragmentation: Common fragmentation patterns for naphthalene derivatives would be expected, providing further structural confirmation.[15][16][17]

Conclusion

While comprehensive experimental data for 1-Naphthalenemethanamine, 4-methoxy- is currently limited, this guide provides a framework for its characterization based on its chemical structure and established analytical protocols. The information presented herein, including its known identifiers, predicted properties, and detailed methodologies for experimental determination, serves as a valuable resource for scientists and researchers. As further research on this compound is conducted and published, a more complete physicochemical profile will undoubtedly emerge.

References

- Johnson, M. L. (1995). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry.

-

Chemsrc. (2025). 4-METHOXYNAPHTHALEN-1-YLMETHYLAMINE. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS spectrum of control naphthalene sample. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in... Retrieved from [Link]

-

Studylib. (n.d.). Amine Functional Group Tests: Organic Chemistry Lab Manual. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

PubMed. (2002). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

University of Illinois. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

-

ResearchGate. (2025). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

-

ResearchGate. (2025). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). Retrieved from [Link]

-

PubMed. (2023). The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies. Retrieved from [Link]

-

Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

XiXisys. (n.d.). GHS rev.9 SDS Word 下载CAS: 101931-31-1 Name: -. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

YouTube. (2022). 388 BCH3023 Physical Properties of Amines. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Unacademy. (n.d.). Amines: Chemical and Physical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxynaphthalene. Retrieved from [Link]

-

Chemsigma. (n.d.). 4-METHOXYNAPHTHALEN-1-YLMETHYLAMINE [101931-31-1]. Retrieved from [Link]

-

MDPI. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Hydroxy-7-methoxynaphthalen-1-yl)(4-methylphenyl)methanone. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine. Retrieved from [Link]

Sources

- 1. 4-METHOXYNAPHTHALEN-1-YLMETHYLAMINE | CAS#:101931-31-1 | Chemsrc [chemsrc.com]

- 2. (2-Methoxynaphthalen-1-yl)methanamine (136402-93-2) for sale [vulcanchem.com]

- 3. mt.com [mt.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. studylib.net [studylib.net]

- 7. embibe.com [embibe.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 12. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry [digital.maag.ysu.edu]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 1-Naphthalenemethanamine, 4-methoxy- in Organic Solvents: A Physicochemical and Methodological Analysis

Abstract